D-erythro-N,N-Dimethylsphingosine-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

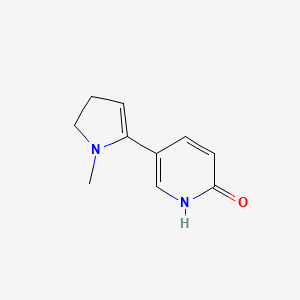

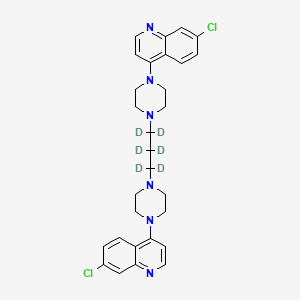

D-erythro-N,N-Dimethylsphingosine-d6, also known as D-e-DMS-d6, is a deuterated analog of sphingosine, a bioactive lipid molecule found in cell membranes. D-e-DMS-d6 has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

D-erythro-N,N-Dimethylsphingosine-d6 acts as a competitive inhibitor of sphingosine kinase, an enzyme that converts sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that plays a critical role in cell signaling and regulates various physiological processes, including cell proliferation, survival, and migration. By inhibiting sphingosine kinase, this compound reduces the production of S1P and alters the balance of sphingolipids in cells.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. Studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. Additionally, this compound has been reported to modulate immune responses, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using D-erythro-N,N-Dimethylsphingosine-d6 in lab experiments is its high degree of deuterium incorporation, which allows for precise quantification and identification of sphingolipids. This compound is also stable under different experimental conditions, making it suitable for various analytical techniques. However, this compound has some limitations, including its high cost and limited availability. Moreover, the use of this compound requires specialized equipment and expertise, which may limit its accessibility to some researchers.

Future Directions

The potential applications of D-erythro-N,N-Dimethylsphingosine-d6 in scientific research are vast, and several future directions can be explored. One of the areas of interest is the development of new sphingosine kinase inhibitors based on the structure of this compound. These inhibitors could have improved efficacy and selectivity and could be used as potential therapeutics for cancer and other diseases. Another future direction is the investigation of the role of sphingolipids in aging and age-related disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound in the development of new diagnostic tools for sphingolipid-related diseases is another exciting direction for future research.

Conclusion:

In conclusion, this compound is a valuable tool for scientific research, particularly in the field of sphingolipidomics. Its unique properties and potential applications make it an essential component of many studies investigating the role of sphingolipids in biological systems. Further research is needed to explore the full potential of this compound in different areas of scientific research, including drug discovery, disease diagnosis, and aging research.

Synthesis Methods

The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuterium labeling of sphingosine using deuterated methyl iodide. The process is carried out under anhydrous conditions and requires multiple steps to achieve a high degree of deuterium incorporation. The final product is a white crystalline powder with a purity of over 99%.

Scientific Research Applications

D-erythro-N,N-Dimethylsphingosine-d6 has been used in a wide range of scientific research, including studies on lipid metabolism, cell signaling, and cancer therapy. One of the most significant applications of this compound is in the field of sphingolipidomics, which involves the comprehensive analysis of sphingolipids and their functions in biological systems. This compound is a valuable tool for identifying and quantifying sphingosine and other sphingolipids in complex biological samples.

properties

IUPAC Name |

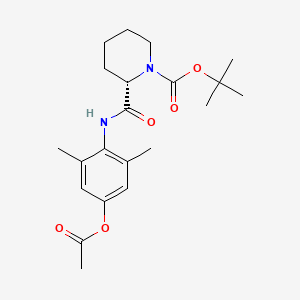

(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOQXUDKDCXME-IJEPZDFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)

![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)